Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate
CAS No.:
Cat. No.: VC17664876
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | methyl 2-piperidin-4-yloxolane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3 |
| Standard InChI Key | VTUVNQWOJMZUOZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCOC1C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate is defined by its IUPAC name methyl 2-piperidin-4-yloxolane-3-carboxylate, reflecting the integration of a piperidine ring at the 2-position of an oxolane backbone and a methyl ester group at the 3-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| Canonical SMILES | COC(=O)C1CCOC1C2CCNCC2 |
| InChI Key | VTUVNQWOJMZUOZ-UHFFFAOYSA-N |
| PubChem CID | 122199389 |
The stereochemistry of the compound can vary; for example, the (2S,3R) enantiomer is documented as a distinct stereoisomer with potential implications for biological activity .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. The piperidine ring contributes distinct proton environments, with signals near δ 2.5–3.0 ppm corresponding to the piperidinyl protons, while the oxolane oxygen deshields adjacent carbons, producing unique -NMR shifts. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting polarity influenced by the ester and amine groups .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate typically begins with piperidine-4-carboxylic acid derivatives. A common approach involves:
-
Weinreb Amide Formation: Reacting t-Boc-protected piperidine-4-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine to generate a Weinreb amide intermediate .
-
Lithiation-Alkylation: Treating bromo-substituted heteroaromatics (e.g., N-methylpyrrole) with n-butyllithium (n-BuLi) at −78°C, followed by reaction with the Weinreb amide to form ketone intermediates .
-
Esterification and Deprotection: Methylation of the carboxylic acid group using iodomethane, followed by trifluoroacetic acid (TFA)-mediated removal of the t-Boc protecting group .
Example Protocol:
-
Step 1: t-Boc-piperidine-4-carboxylic acid + CDI → Weinreb amide (yield: 75–85%).
-
Step 2: n-BuLi-mediated lithiation of N-methylpyrrole + Weinreb amide → ketone intermediate (yield: 60–70%).
-
Step 3: TFA deprotection → methyl 2-(piperidin-4-yl)oxolane-3-carboxylate (yield: 80–90%) .
Challenges and Yield Optimization
Side reactions, such as over-alkylation or epimerization, are mitigated by low-temperature lithiation (−78°C) and stoichiometric use of catalysts like 4-dimethylaminopyridine (DMAP) . Chromatographic purification is often required to isolate enantiomerically pure forms, particularly for the (2S,3R) configuration .
Applications in Medicinal Chemistry
Prodrug Development
The methyl ester group serves as a prodrug motif, enabling passive diffusion across biological membranes. Intracellular esterases hydrolyze the ester to the active carboxylic acid, as demonstrated in radiolabeled analogs achieving tumor concentrations of 10 μM post-hydrolysis .
Structure-Activity Relationship (SAR) Insights
-
Piperidine Substitution: N-Alkylation (e.g., trifluoropropyl groups) reduces basicity (pK~a* 7.6 vs. 8.2), enhancing cellular uptake without sacrificing target affinity .
-
Oxolane Rigidity: The oxolane ring’s conformational restraint improves binding to hydrophobic enzyme pockets, as evidenced by X-ray crystallography of related complexes .
Future Directions and Research Gaps
-
Enantioselective Synthesis: Scalable methods for isolating (2S,3R) and (2R,3S) enantiomers are needed to explore stereochemical effects on bioactivity .
-
In Vivo Efficacy Studies: Robust pharmacokinetic/pharmacodynamic (PK/PD) models in higher mammals are critical for translational applications.
-
Target Identification: Proteomics and chemoproteomic profiling could elucidate off-target interactions, guiding lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume